3-(Trifluoromethyl)quinoline-2-carboxylic acid

Catalog No.
S730822
CAS No.
588702-64-1
M.F
C11H6F3NO2
M. Wt
241.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(Trifluoromethyl)quinoline-2-carboxylic acid

CAS Number

588702-64-1

Product Name

3-(Trifluoromethyl)quinoline-2-carboxylic acid

IUPAC Name

3-(trifluoromethyl)quinoline-2-carboxylic acid

Molecular Formula

C11H6F3NO2

Molecular Weight

241.17 g/mol

InChI

InChI=1S/C11H6F3NO2/c12-11(13,14)7-5-6-3-1-2-4-8(6)15-9(7)10(16)17/h1-5H,(H,16,17)

InChI Key

CVSCZIGOYYGAGL-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=C(C(=N2)C(=O)O)C(F)(F)F

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=N2)C(=O)O)C(F)(F)F

Synthesis of New 2-Substituted 3-(Tri(di)fluoromethyl)-Quinoxalines

FDA-Approved Trifluoromethyl Group-Containing Drugs

Suzuki-Miyaura Couplings

Synthesis of 2-Aminothiazol-4-yl-3-Trifluoromethylquinoxaline

Synthesis of 3,5,7-Trisubstituted Quinolines

Synthesis of N-Trifluoromethyl Amides

3-(Trifluoromethyl)quinoline-2-carboxylic acid is a chemical compound with the molecular formula C₁₁H₆F₃NO₂ and a molecular weight of approximately 241.17 g/mol. This compound features a quinoline ring, which is a bicyclic structure composed of a benzene ring fused to a pyridine ring, with a trifluoromethyl group (-CF₃) and a carboxylic acid group (-COOH) attached to it. The presence of the trifluoromethyl group significantly influences the compound's chemical properties, including its lipophilicity and biological activity .

Currently, there is no scientific research readily available describing a specific mechanism of action for 3-(Trifluoromethyl)quinoline-2-carboxylic acid. However, research on other fluorinated heterocyclic compounds suggests potential applications in areas like medicinal chemistry due to their ability to interact with biological targets []. Further research is needed to determine if this specific compound has any biological activity.

Typical of carboxylic acids and aromatic compounds. Key reactions include:

  • Esterification: The carboxylic acid can react with alcohols to form esters.
  • Decarboxylation: Under certain conditions, the carboxylic acid group may be removed, leading to the formation of quinoline derivatives.
  • Electrophilic Aromatic Substitution: The aromatic nature of the quinoline allows for substitutions at various positions on the ring, influenced by the electron-withdrawing trifluoromethyl group.

These reactions are relevant for synthesizing derivatives with enhanced biological or chemical properties.

3-(Trifluoromethyl)quinoline-2-carboxylic acid exhibits notable biological activities. It has been studied for its potential as an anti-inflammatory agent and has shown effectiveness in inhibiting certain enzymes involved in inflammatory pathways. Additionally, compounds containing trifluoromethyl groups are often associated with improved pharmacokinetic properties, such as increased metabolic stability and enhanced membrane permeability .

The synthesis of 3-(trifluoromethyl)quinoline-2-carboxylic acid typically involves several methods:

  • Cyclization Reactions: Starting from appropriate 2-aminoaryl ketones or related substrates, cyclization can yield quinoline derivatives.
  • Trifluoromethylation: Introduction of the trifluoromethyl group can be achieved through various methods, including the use of trifluoromethylating agents like trifluoromethyl sulfonium salts.
  • Carboxylation: The introduction of the carboxylic acid group can be performed using carbon dioxide in the presence of suitable catalysts or reagents .

These methods allow for flexibility in modifying the compound's structure to enhance its properties.

3-(Trifluoromethyl)quinoline-2-carboxylic acid finds applications in several fields:

  • Pharmaceuticals: Its potential anti-inflammatory and antimicrobial properties make it a candidate for drug development.
  • Agriculture: Compounds with similar structures are often explored for their herbicidal or fungicidal activities.
  • Materials Science: The unique properties imparted by the trifluoromethyl group may be beneficial in developing advanced materials with specific functionalities .

Interaction studies involving 3-(trifluoromethyl)quinoline-2-carboxylic acid focus on its binding affinity to various biological targets. Research indicates that this compound interacts with specific enzymes and receptors, which could elucidate its mechanism of action in biological systems. Understanding these interactions is crucial for optimizing its efficacy as a therapeutic agent and minimizing potential side effects .

Several compounds share structural similarities with 3-(trifluoromethyl)quinoline-2-carboxylic acid. Here are some notable examples:

Compound NameStructure FeaturesUnique Properties
2-(Trifluoromethyl)quinoline-3-carboxylic acidSimilar quinoline structure; different position of functional groupsEnhanced solubility in polar solvents
8-(Trifluoromethyl)quinoline-2-carboxylic acidQuinoline core with trifluoromethyl and carboxylic groupsPotentially different biological activity due to position
3-(Chloro)quinoline-2-carboxylic acidContains chlorine instead of trifluoromethylDifferent electronic properties affecting reactivity

The uniqueness of 3-(trifluoromethyl)quinoline-2-carboxylic acid lies in the trifluoromethyl group's strong electron-withdrawing nature, which significantly alters its reactivity and biological activity compared to other similar compounds .

XLogP3

2.9

Wikipedia

3-(Trifluoromethyl)quinoline-2-carboxylic acid

Dates

Modify: 2023-08-15

Explore Compound Types